![molecular formula C22H26N2O B5620916 2,2,4,6,7-pentamethyl-N-(4-methylphenyl)-1(2H)-quinolinecarboxamide](/img/structure/B5620916.png)
2,2,4,6,7-pentamethyl-N-(4-methylphenyl)-1(2H)-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex chemical reactions. For instance, Matarrese et al. (2001) described the synthesis of novel quinoline-2-carboxamide derivatives involving N-methylation of precursors with carbon-11 for potential radioligand applications (Matarrese et al., 2001). Similarly, Chen et al. (2000) detailed the preparation of indeno[1,2-b]quinoline-6-carboxamides through a Friedlander synthesis, demonstrating the complexity and versatility of quinoline synthesis methods (Chen et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary greatly. Shishkina et al. (2018) examined polymorphic modifications of a quinoline derivative, revealing different organizational levels in its crystal structure (Shishkina et al., 2018). Such studies highlight the structural diversity and complexity of quinoline compounds.
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, contributing to their diverse properties. For example, Tominaga et al. (1994) discussed the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with dmad, leading to the formation of polyfunctionalized quinolines (Tominaga et al., 1994).
Physical Properties Analysis
The physical properties of quinoline derivatives, like solubility and melting points, are crucial for their applications. Patil et al. (2011) synthesized new polyamides containing quinoxaline moiety and characterized their solubility and thermal stability, which are key physical properties (Patil et al., 2011).
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties depending on their structure. Lord et al. (2009) designed a series of quinoline-8-carboxamides to study the structure-activity relationships, which is essential for understanding their chemical behavior (Lord et al., 2009).
properties
IUPAC Name |
2,2,4,6,7-pentamethyl-N-(4-methylphenyl)quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-14-7-9-18(10-8-14)23-21(25)24-20-12-16(3)15(2)11-19(20)17(4)13-22(24,5)6/h7-13H,1-6H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSXITZTZPPEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C(=C3)C)C)C(=CC2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6,7-pentamethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide |
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